Photoaffinity Labeling Stoichiometry: 1-Diazo-2-oxoundecane Achieves Stoichiometric Correlation Between Probe Incorporation and Enzyme Inactivation, Differentiating It from Non-Covalent Reversible Inhibitors
When 2-mercaptoethanol was included as a carbene quencher to suppress nonspecific labeling, the amount of 1-diazo-2-oxoundecane incorporated into the α and β subunits of Vibrio harveyi luciferase correlated stoichiometrically with the quantity of enzyme photoinactivated [1]. Without quenching, approximately 40% nonspecific labeling was observed, predominantly on the β subunit [1]. In contrast, the affinity label 2-bromo[1-¹⁴C]1-decanal incorporated ~1.2 molecules per αβ dimer but relied on spontaneous chemical reactivity with a cysteine thiol rather than photochemical carbene insertion, offering no temporal control over labeling [2].
| Evidence Dimension | Labeling specificity and stoichiometry |
|---|---|
| Target Compound Data | 1-Diazo-2-oxoundecane: stoichiometric correlation between probe incorporation and photoinactivation when 2-mercaptoethanol quenches nonspecific labeling; ~40% nonspecific labeling without quencher |
| Comparator Or Baseline | 2-Bromo[1-¹⁴C]1-decanal: ~1.2 molecules incorporated per αβ dimer; spontaneous chemical labeling, no temporal control |
| Quantified Difference | 1-Diazo-2-oxoundecane enables light-triggered temporal control (labeling only upon UV irradiation); 2-bromodecanal labels spontaneously upon mixing |
| Conditions | Vibrio harveyi bacterial luciferase αβ dimer; UV irradiation at 254 nm; ± 2-mercaptoethanol; pH and temperature per Tu et al. 1983 |
Why This Matters
Temporal control via UV activation allows researchers to pre-equilibrate the probe with the target protein in the dark before triggering covalent attachment, minimizing labeling of non-specifically bound probe—a critical advantage for active-site mapping that chemical affinity labels cannot provide.
- [1] Tu, S.C., Henkin, J. Characterization of the aldehyde binding site of bacterial luciferase by photoaffinity labeling. Biochemistry, 1983, 22(2), 519–523. DOI: 10.1021/bi00271a040. PMID: 6824641. View Source
- [2] Fried, A., Tu, S.C. Affinity labeling of the aldehyde site of bacterial luciferase. Journal of Biological Chemistry, 1984, 259(17), 10754–10759. PMID: 6547953. View Source
